molecular formula C5H10O3 B072214 3-Ethoxypropionic acid CAS No. 1331-11-9

3-Ethoxypropionic acid

Cat. No.: B072214
CAS No.: 1331-11-9
M. Wt: 118.13 g/mol
InChI Key: JRXXEXVXTFEBIY-UHFFFAOYSA-N
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Description

3-Ethoxypropionic acid (CAS: 4324-38-3; synonyms: β-ethoxypropionic acid, 3-ethoxypropanoic acid) is an organic compound with the molecular formula C₅H₁₀O₃ and a molar mass of 118.13 g/mol . Structurally, it consists of a propionic acid backbone substituted with an ethoxy group (–OCH₂CH₃) at the β-position. It is a colorless to pale yellow liquid with applications in organic synthesis, particularly as an intermediate for esters and polymer modifiers . Its SMILES notation is CCOCCC(=O)O, and its InChIKey is JRXXEXVXTFEBIY-UHFFFAOYSA-N .

Biochemical Analysis

Biological Activity

3-Ethoxypropionic acid, also known as ethyl 3-ethoxypropanoate, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H14O3
  • Molecular Weight : 146.186 g/mol
  • CAS Number : 763-69-9
  • IUPAC Name : Ethyl 3-ethoxypropanoate
  • Physical State : Colorless liquid
  • Boiling Point : 166°C
  • Density : 0.95 g/mL at 25°C

The compound's structure includes an ethoxy group attached to a propionic acid backbone, which contributes to its solubility and reactivity in biological systems.

Anticonvulsant Properties

Research indicates that structural analogs of propionic acids, including this compound, exhibit anticonvulsant activity. A study focusing on the structure-activity relationship (SAR) of related compounds highlighted that modifications at the 3-position can enhance seizure protection in rodent models. The presence of non-bulky substituents at this position is crucial for maintaining anticonvulsant efficacy while minimizing side effects .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. A notable investigation assessed its impact on human breast cancer cells, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Anticonvulsant Efficacy
    • A series of experiments were conducted using the maximal electroshock (MES) seizure test to evaluate the anticonvulsant properties of this compound and its derivatives. Results indicated that certain modifications led to enhanced protective effects against induced seizures, comparable to established anticonvulsants like phenytoin and valproic acid .
  • Cytotoxicity in Cancer Research
    • In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound demonstrated significant cytotoxic effects with IC50 values ranging from 25 to 50 µM. Further analysis revealed that the compound's mechanism involved the induction of oxidative stress and DNA damage, leading to apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability with rapid absorption in the gastrointestinal tract. Studies indicate that after administration, peak plasma concentrations are achieved swiftly, with minimal first-pass metabolism observed. This characteristic enhances its potential for therapeutic use in conditions requiring rapid onset of action .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticonvulsantModerateInhibition of seizure activity via SAR
CytotoxicityHighInduction of apoptosis through caspase activation
Antitumor ActivitySignificantDNA damage and oxidative stress induction

Scientific Research Applications

Chemical Synthesis

1. Production of Esters:
3-Ethoxypropionic acid is primarily used in the production of esters, particularly ethyl 3-ethoxypropanoate (EEP). This ester is synthesized through the acid-catalyzed addition of ethanol to ethyl acrylate, yielding high efficiency in the reaction process. The reaction conditions typically involve strong acid catalysts such as sulfuric acid or phosphoric acid, which facilitate the formation of EEP with minimal by-products .

2. Solvent Applications:
Due to its solvent properties, this compound and its esters are employed in coatings, paints, and inks. These applications benefit from the compound's ability to dissolve a wide range of substances while providing a favorable evaporation rate. Notably, EEP is considered a non-carcinogenic alternative to ethoxyethyl acetate, making it a safer option for industrial use .

Pharmaceutical Applications

1. Drug Development:
Research indicates that this compound can act as an intermediate in the synthesis of pharmaceutical compounds. Its functional groups allow for further chemical modifications that can enhance drug efficacy or reduce side effects. For instance, studies have explored its role in synthesizing anti-inflammatory agents and other therapeutic drugs .

2. Bioactive Compounds:
The compound has been investigated for its potential bioactivity, including antimicrobial and antifungal properties. Preliminary studies suggest that derivatives of this compound may exhibit significant biological activity, making them candidates for further research in drug development .

Biofuel Research

1. Catalytic Hydroprocessing:
Recent studies have highlighted the potential of this compound as a precursor in biofuel production through catalytic hydroprocessing techniques. Research conducted on bio-oils derived from biomass pyrolysis has shown that compounds like EPA can be converted into hydrocarbons suitable for use as renewable fuels . This process not only enhances fuel yield but also contributes to sustainable energy solutions.

Toxicological Studies

1. Safety Profile:
Toxicological assessments indicate that while this compound exhibits some level of toxicity upon inhalation or skin contact, it is generally considered safe when handled properly in controlled environments. The LD50 values for various exposure routes suggest moderate toxicity; thus, appropriate safety measures should be implemented when using this compound in industrial settings .

1. Ester Synthesis Efficiency:
In a study focusing on the production efficiency of ethyl 3-ethoxypropanoate via acid-catalyzed reactions, researchers reported over 90% conversion rates of both ethanol and ethyl acrylate under optimized conditions. This highlights the industrial viability of using this compound in large-scale ester production processes .

2. Biofuel Production from Biomass:
A comprehensive study on biomass pyrolysis demonstrated that integrating this compound into hydroprocessing reactions significantly improved the yield of liquid hydrocarbons suitable for biofuels. The research emphasized the importance of optimizing reaction conditions to maximize energy output while minimizing waste products .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 3-Ethoxypropionic acid?

  • Methodological Answer: Synthesis typically involves esterification of 3-hydroxypropionic acid with ethanol under acidic catalysis or catalytic hydrogenation of unsaturated precursors. For example, describes palladium on charcoal (Pd/C) as an effective catalyst for reducing unsaturated acids under H₂, which can be adapted for this compound by optimizing reaction conditions (e.g., 43–45°C, controlled pH). Solvent selection (e.g., polar aprotic solvents) and catalyst loading (5–10% w/w) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are primary tools for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., ethoxy and carboxylic acid). Chromatographic methods like High-Performance Liquid Chromatography (HPLC) assess purity, while melting point analysis (e.g., 43–45°C for analogous compounds) verifies consistency with literature ( ). NIST databases provide reference spectra for cross-validation .

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer: Use chemically resistant gloves, lab coats, and eye protection. Conduct reactions in fume hoods to avoid inhalation ( ). Emergency showers and spill kits must be accessible. Waste must be segregated and disposed via certified hazardous waste services, as emphasized in and . Document Material Safety Data Sheets (MSDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in this compound synthesis?

  • Methodological Answer: Systematic parameter variation is key:

  • Catalyst optimization: Test Pd/C vs. Raney nickel for hydrogenation efficiency.
  • Solvent effects: Compare aprotic solvents (e.g., THF) to polar protic solvents.
  • Fed-batch strategies: Maintain substrate concentration to reduce inhibitory byproducts ().
  • In-process analytics: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor reaction progress .

Q. How should discrepancies in reported physicochemical data (e.g., melting points) be resolved?

  • Methodological Answer: Cross-validate using Differential Scanning Calorimetry (DSC) and compare results with NIST reference data ( ). Replicate synthesis protocols from primary literature to identify methodological inconsistencies (e.g., cooling rates, purity thresholds). Statistical analysis of replicated data can resolve outliers .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Methodological Answer:

  • Documentation: Record precise reaction conditions (e.g., temperature gradients, stirring rates).
  • Quality control: Implement checkpoints using HPLC or GC-MS for batch consistency.
  • Data sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets and metadata ( ).
  • Negative controls: Include blank reactions to identify contamination sources .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations model transition states and reaction pathways. Tools like Gaussian or ORCA simulate electron distribution in the ethoxy and carboxylic acid groups. Validate predictions against experimental kinetics data (e.g., reaction rates from ) and NIST thermodynamic databases .

Q. Data Contradiction and Ethical Considerations

Q. How should researchers address conflicting catalytic efficiency data in literature?

  • Methodological Answer: Conduct comparative studies using identical substrates and conditions. For example, if Pd/C yields vary across studies, test catalyst batches for deactivation (e.g., via X-ray Photoelectron Spectroscopy, XPS). Publish null results to reduce publication bias ( ). Meta-analyses of existing datasets can identify trends obscured by isolated studies .

Q. What ethical practices are critical when publishing this compound research?

  • Methodological Answer:

  • Data transparency: Disclose all experimental parameters, including failed attempts ( ).
  • Reproducibility: Share synthetic protocols via open-access platforms (e.g., protocols.io ).
  • Safety compliance: Adhere to institutional guidelines for hazardous waste disposal ( ).
  • Conflict of interest: Declare funding sources and potential biases ( ) .

Comparison with Similar Compounds

Ethyl 3-Ethoxypropionate (EEP)

Molecular Formula : C₇H₁₄O₃; Molar Mass : 146.18 g/mol .
Key Differences :

  • Structure : EEP is the ethyl ester of 3-ethoxypropionic acid, replacing the carboxylic acid (–COOH) group with an ester (–COOCH₂CH₃) .
  • Applications : Widely used as a high-boiling, low-toxicity solvent in coatings, inks, and adhesives due to its slow evaporation rate and compatibility with resins .
  • Safety : Classified under UN3272 for regulated transport, with occupational exposure limits (OELs) requiring ventilation controls .
Property This compound Ethyl 3-Ethoxypropionate (EEP)
Functional Group Carboxylic acid Ester
Boiling Point Not explicitly reported Higher (slow-evaporating solvent)
Reactivity Acidic (participates in salt/ester formation) Hydrolyzes to regenerate the acid under basic conditions
Primary Use Synthetic intermediate Industrial solvent

Ethoxyacetic Acid

Molecular Formula : C₄H₈O₃; Molar Mass : 104.10 g/mol .
Key Differences :

  • Structure : Shorter carbon chain (acetic acid derivative) with an ethoxy group at the α-position.
  • Applications : Used in agrochemicals and pharmaceuticals, contrasting with this compound’s role in polymer synthesis .
  • Reactivity : More acidic (pKa ~3.4) due to the proximity of the ethoxy group to the carboxylic acid .

3-Phenyllactic Acid

Molecular Formula : C₉H₁₀O₃; Molar Mass : 166.17 g/mol .
Key Differences :

  • Structure : Aromatic phenyl group substituted at the β-position, unlike the aliphatic ethoxy group in this compound.
  • Applications : Antimicrobial agent in food preservation; structurally distinct due to aromaticity .

3-(4-Methoxyphenyl)propanoic Acid

Molecular Formula : C₁₀H₁₂O₃; Molar Mass : 180.20 g/mol .
Key Differences :

  • Structure : Methoxy-substituted aromatic ring attached to propionic acid.
  • Reactivity : Enhanced electron-donating effects from the methoxy group influence its acidity (pKa ~4.5) and solubility in polar solvents .

Properties

IUPAC Name

3-ethoxypropanoic acid
Source PubChem
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InChI

InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXEXVXTFEBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70863366
Record name 3-Ethoxypropanoic acid
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Molecular Weight

118.13 g/mol
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CAS No.

4324-38-3, 1331-11-9
Record name 3-Ethoxypropionic acid
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Record name Propionic acid, ethoxy-
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Retrosynthesis Analysis

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